1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 189.07 g/mol. It is a derivative of pyrazole, which is a five-membered aromatic heterocyclic compound containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and biological activities.
The synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:
The synthesis can be performed in batch reactors designed to handle the specific requirements of the reaction, including maintaining an inert atmosphere and controlling temperature. The reaction usually proceeds through the formation of an intermediate hydrazone, followed by cyclization to yield the final product.
1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:
This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides. The oxidation process typically involves the introduction of oxygen into the molecule, altering its reactivity and potentially its biological activity.
Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, yielding reduced pyrazole derivatives. These reactions are critical for modifying the functional groups on the pyrazole ring.
The compound can also undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups, expanding its chemical versatility for further synthetic applications.
The mechanism of action for 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
For instance, it has been shown to interact with certain protein kinases, potentially inhibiting their function, which is significant in therapeutic contexts such as cancer treatment and anti-inflammatory applications.
1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride typically appears as a white crystalline solid. Its melting point and solubility characteristics are crucial for its handling and application in laboratory settings.
The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture or light, necessitating careful storage practices. Its reactivity profile allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry.
1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride has several scientific uses:
It serves as a building block for synthesizing more complex organic molecules, particularly in developing new heterocyclic compounds.
Research is ongoing into its potential biological activities, including antimicrobial and anti-inflammatory properties. Its structural similarity to biologically active molecules makes it a candidate for further pharmacological studies.
This compound is being investigated as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, particularly due to its potential inhibitory effects on specific enzymes involved in disease pathways.
In industrial applications, it is utilized in developing new materials with specific properties, such as polymers and coatings, highlighting its versatility beyond just medicinal chemistry.
Transition metal catalysis enables efficient coupling between pyrazole cores and cyclopropane units. Copper-based systems—particularly Cu(I) salts like Cu(CH₃CN)₄PF₆—paired with chiral phosphine ligands such as (R,R)-i-Pr-Duphos, achieve enantioselective cyclopropene hydroamination. This method yields chiral N-cyclopropyl pyrazoles with >94:6 enantiomeric ratios (er) and >20:1 diastereoselectivity under mild conditions (30°C in acetonitrile) [2]. The mechanism involves cis-aminocupration of cyclopropene, followed by protodemetalation, leveraging ring strain to drive C–N bond formation [2] [8]. Alternative Rh(III) catalysts facilitate pyrazole allylation via vinylcyclopropane ring opening, but enantiocontrol remains inferior to copper systems [8].
Table 1: Performance of Catalysts in Pyrazole-Cyclopropane Coupling
Catalyst System | Ligand | Yield (%) | er | Diastereoselectivity |
---|---|---|---|---|
Cu(CH₃CN)₄PF₆ | (R,R)-i-Pr-Duphos | 90 | 94:6 | >20:1 |
Rh(III) | - | 85 | - | 10:1 |
Co(III) | Pivalate additive | 78 | 90:10 | >15:1 |
Dihydrochloride salt formation enhances the stability and crystallinity of 1-cyclopropyl-1H-pyrazol-4-amine. The free base is treated with hydrogen chloride (gaseous or in solvents like isopropanol), followed by anti-solvent crystallization. Ethanol/diethyl ether mixtures optimize purity (>97%) by precipitating salts while removing hydrophilic impurities [1] [5]. Solvent selection critically influences crystal morphology: polar protic solvents (e.g., ethanol) yield fine crystals amenable to filtration, whereas ethereal solvents reduce chloride inclusion defects. Industrial batches use controlled HCl dosing below 10°C to prevent exothermic decomposition [5] [7].
Table 2: Solvent Systems for Dihydrochloride Crystallization
Solvent | Purity (%) | Crystal Morphology | Filtration Efficiency |
---|---|---|---|
Ethanol/Diethyl ether | 97–99 | Fine needles | Moderate |
Isopropanol | 95–97 | Plate-like | High |
Tetrahydrofuran | 90–93 | Amorphous aggregates | Low |
Achieving N1- versus N2-alkylation selectivity in pyrazoles requires steric and electronic modulation. Bulky electrophiles (e.g., tert-butyl bromide) favor N1-alkylation due to steric shielding of the more nucleophilic N2 position. Copper(I) iodide catalyzes N1-selective coupling of 4-aminopyrazoles with alkyl halides, achieving >95% regioselectivity in dimethylformamide at 80°C [4] [6]. For cyclopropylation, Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine) couple cyclopropanol with pyrazoles, avoiding alkyl halide-based side reactions. Kinetic studies confirm that electron-withdrawing substituents (e.g., ester groups) on the pyrazole lower N2 nucleophilicity, further enhancing N1-selectivity [6] [8].
Table 3: Regioselectivity in Pyrazole Alkylation
Method | Conditions | Electrophile | N1:N2 Ratio |
---|---|---|---|
CuI/DMF | 80°C, 12 h | Cyclopropylmethyl bromide | 95:5 |
Mitsunobu | 0°C, 2 h | Cyclopropanol | 99:1 |
NaH/THF | 25°C, 6 h | Ethyl iodide | 70:30 |
Solvent polarity dictates both reaction rate and enantioselectivity in cyclopropane-pyrazole coupling. Acetonitrile maximizes er (94:6) in Cu-catalyzed hydroamination by stabilizing the cationic Cu–amido complex and suppressing ring-opening side products [2] [4]. Phosphine ligands with bulky alkyl groups (e.g., triisopropylphosphine) accelerate insertion kinetics due to enhanced electron donation, while N-heterocyclic carbene ligands favor undesired allylic pyrazole formation [2]. Temperature modulates diastereoselectivity: reactions at 0°C improve er to 99:1 but require 4-day durations, highlighting a trade-off between selectivity and throughput [2] [8].
Industrial production faces hurdles in catalyst cost, purification, and supply chain stability. High catalyst loadings (5–6 mol%) of chiral phosphines inflate production costs, as evidenced by pricing data: 1 g of 1-cyclopropyl-1H-pyrazol-4-amine dihydrochloride retails at $1,170, with catalysts contributing >40% of raw material expenses [1] [7]. Batch crystallization requires extensive solvent volumes (20 L/kg) due to FDCA’s low solubility (0.2 wt% in water), increasing waste disposal burdens [6]. Supply chain vulnerabilities include single-source suppliers for chiral ligands and region-specific manufacturers (e.g., 90% in China), risking batch consistency [5].
Table 4: Cost Drivers in Industrial Synthesis
Cost Factor | Impact | Mitigation Strategy |
---|---|---|
Chiral ligands | 40–50% of material cost | Ligand recycling via aqueous extraction |
Solvent consumption | $300/kg waste disposal | Switch to ethanol/ether mixtures |
Low yield in ring closure | 60–70% typical yield | Optimized Cu catalyst loading |
Purification | 3× recrystallizations | Anti-solvent precipitation |
Scalable solutions include ligand recovery via aqueous/organic biphasic extraction and continuous-flow hydrogenation to reduce dihydrochloride formation time from 48 to 4 hours [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7